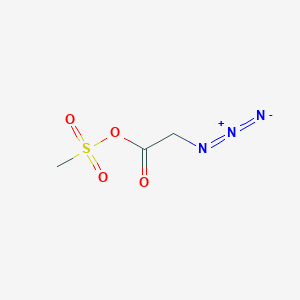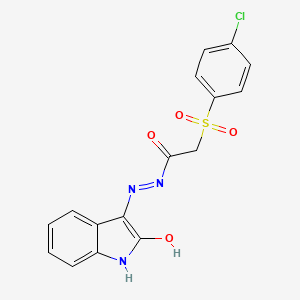
Azidoacetyl methanesulfonate
描述
Azidoacetyl methanesulfonate is an organic compound with the molecular formula C3H5N3O4S. It is characterized by the presence of an azido group (-N3) and a methanesulfonate ester group. This compound is known for its reactivity and stability, making it a valuable reagent in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions: Azidoacetyl methanesulfonate can be synthesized through the reaction of azidoacetic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition of the azido group. The general reaction scheme is as follows:
Azidoacetic acid+Methanesulfonyl chloride→Azidoacetyl methanesulfonate+Hydrochloric acid
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions: Azidoacetyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Click Chemistry Reactions: The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole rings.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, thiols, and alcohols. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Click Chemistry Reactions: Copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, are used along with reducing agents like sodium ascorbate.
Major Products:
Substitution Reactions: Products include azido-substituted amides, thioethers, and esters.
Click Chemistry Reactions: The major products are 1,2,3-triazoles, which are highly stable and useful in various applications.
科学研究应用
Azidoacetyl methanesulfonate has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazole rings through click chemistry.
作用机制
The mechanism of action of azidoacetyl methanesulfonate involves the reactivity of the azido group and the methanesulfonate ester group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. The methanesulfonate ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Molecular Targets and Pathways:
Azido Group: Targets alkynes in click chemistry reactions, forming triazole rings.
Methanesulfonate Ester Group: Reacts with nucleophiles such as amines and thiols, forming corresponding derivatives.
相似化合物的比较
Azidoacetyl methanesulfonate can be compared with other similar compounds, such as:
Azidoacetic Acid: Similar in structure but lacks the methanesulfonate ester group. It is less reactive in certain substitution reactions.
Methanesulfonyl Azide: Contains both azido and methanesulfonate groups but in a different arrangement. It has different reactivity and applications.
Ethyl Azidoacetate: Similar to this compound but with an ethyl ester group instead of methanesulfonate. .
Uniqueness: this compound is unique due to the combination of the azido group and the methanesulfonate ester group, providing a versatile reagent for various chemical reactions and applications .
属性
IUPAC Name |
methylsulfonyl 2-azidoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O4S/c1-11(8,9)10-3(7)2-5-6-4/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKAAPWVXFAGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC(=O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(2-chlorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2687295.png)
![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2687296.png)
![ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2687297.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}furan-3-carboxamide](/img/structure/B2687298.png)



![4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide](/img/structure/B2687306.png)

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2687308.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide](/img/structure/B2687311.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2687312.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2687317.png)
